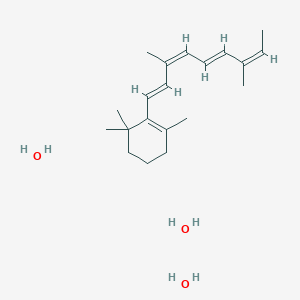
Vitamin P hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin P hydrate, also known as rutin hydrate or quercetin-3-rutinoside hydrate, is a flavonoid glycoside. Flavonoids are a group of plant compounds known for their antioxidant properties. Vitamin P was initially thought to be a vitamin when it was first extracted from an orange in 1930, but it is now recognized as a group of compounds called flavonoids . Rutin hydrate is found in various plants, including citrus fruits, buckwheat, and tea.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of rutin hydrate involves the extraction of rutin from plant sources. The process typically includes:
Extraction: Plant materials rich in rutin, such as buckwheat or citrus peels, are subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using techniques like column chromatography to isolate rutin.
Hydration: The isolated rutin is then hydrated to form rutin hydrate.
Industrial Production Methods: In industrial settings, rutin hydrate is produced by large-scale extraction and purification processes. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield .
化学反应分析
Types of Reactions: Rutin hydrate undergoes various chemical reactions, including:
Oxidation: Rutin can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis of rutin results in the formation of quercetin and rutinose.
Glycosylation: Rutin can undergo glycosylation to form different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., using glycosidases) are used for hydrolysis.
Glycosylation: Glycosylation reactions often involve glycosyl donors and catalysts like Lewis acids.
Major Products:
Quercetin: A major product of rutin hydrolysis.
Rutinose: A disaccharide formed from the hydrolysis of rutin.
科学研究应用
Rutin hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
作用机制
Rutin hydrate exerts its effects through several mechanisms:
Antioxidant Activity: Rutin scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Vascular Protection: Rutin strengthens capillaries and improves blood circulation by inhibiting platelet aggregation and reducing vascular permeability.
相似化合物的比较
Rutin hydrate is compared with other flavonoids such as:
Quercetin: The aglycone form of rutin, known for its potent antioxidant properties.
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory effects.
Hesperidin: A flavonoid found in citrus fruits, known for its vascular protective effects.
**Uniqueness
属性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
2-[(1E,3Z,5E,7Z)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene;trihydrate |
InChI |
InChI=1S/C20H30.3H2O/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6;;;/h7-8,10-11,13-14H,9,12,15H2,1-6H3;3*1H2/b10-8+,14-13+,16-7-,17-11-;;; |
InChI 键 |
HKPSXNGFSBKXJY-ZZVHNJBTSA-N |
手性 SMILES |
C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C.O.O.O |
规范 SMILES |
CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)
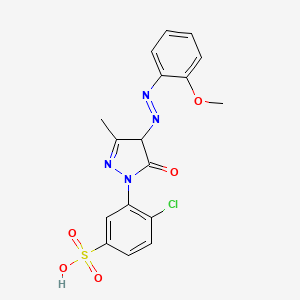
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
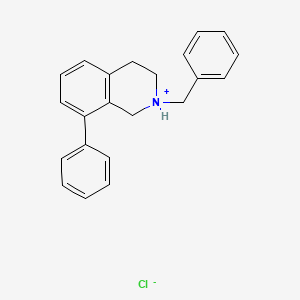
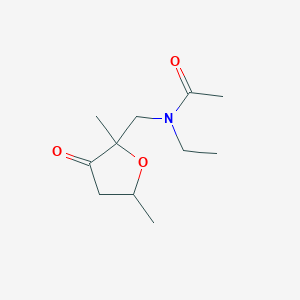
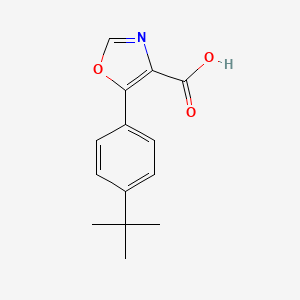
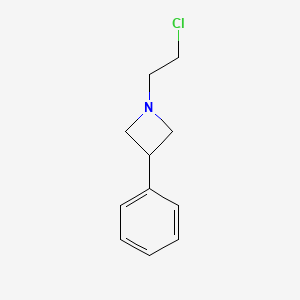
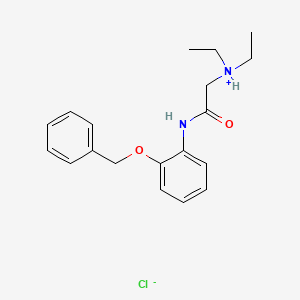
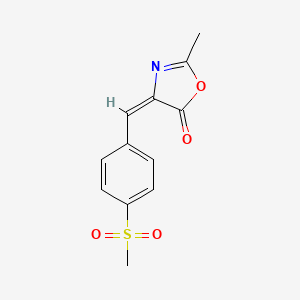


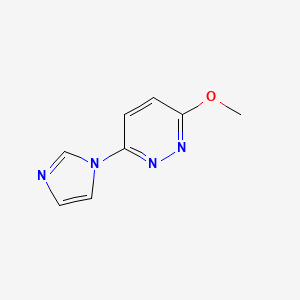
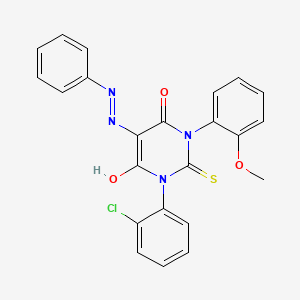
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
